5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles
Scientific Research Applications
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: It can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Naphthalene substitution: The naphthalen-2-yl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Oxadiazole ring formation: The final step involves the cyclization of an appropriate precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones or other oxidized derivatives, while reduction may yield alcohols or amines.
Mechanism of Action
The mechanism of action of 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-phenyl-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- 5-(3-(naphthalen-1-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- 5-(3-(biphenyl-4-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Uniqueness
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is unique due to the presence of both naphthalen-2-yl and p-tolyl groups, which can impart distinct electronic and steric properties
Properties
CAS No. |
1094605-82-9 |
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Molecular Formula |
C22H16N4O |
Molecular Weight |
352.397 |
IUPAC Name |
3-(4-methylphenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H16N4O/c1-14-6-8-16(9-7-14)21-23-22(27-26-21)20-13-19(24-25-20)18-11-10-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,24,25) |
InChI Key |
DZFOFLARBXNWGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4 |
solubility |
not available |
Origin of Product |
United States |
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